Dual COX and 5-LOX Inhibition
Meclofenamate Sodium inhibits the 5-lipoxygenase (5-LOX) pathway in human leukocytes, a property not shared by many common NSAIDs. In a comparative in vitro study, Meclofenamate Sodium inhibited 5-HETE and LTB4 formation, whereas naproxen, ibuprofen, and indomethacin showed IC50 values greater than 100 µM, indicating negligible 5-LOX inhibition [1].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition |
|---|---|
| Target Compound Data | IC50 for 5-HETE/LTB4 formation: Not explicitly provided in the abstract, but implied to be significantly lower than 100 µM; the compound is described as a dual inhibitor. |
| Comparator Or Baseline | Naproxen, ibuprofen, indomethacin: IC50 > 100 µM |
| Quantified Difference | Qualitative difference: Meclofenamate Sodium is a dual COX/5-LOX inhibitor, while ibuprofen, naproxen, and indomethacin are not effective 5-LOX inhibitors at concentrations up to 100 µM. |
| Conditions | Inhibition of 5-HETE and LTB4 formation in human leukocytes |
Why This Matters
This dual inhibition profile makes Meclofenamate Sodium essential for studies requiring simultaneous blockade of prostaglandin and leukotriene pathways, where standard NSAIDs like ibuprofen would be ineffective against leukotriene-mediated inflammation.
- [1] Boctor, A. M., Eickholt, M., & Pugsley, T. A. (1986). Meclofenamate sodium is an inhibitor of both the 5-lipoxygenase and cyclooxygenase pathways of the arachidonic acid cascade in vitro. Prostaglandins, Leukotrienes and Medicine, 23(2-3), 229-238. View Source
